3,6-Dibromo-9-(2,3-dichloro-propyl)-9H-carbazole
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Overview
Description
3,6-Dibromo-9-(2,3-dichloro-propyl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-(2,3-dichloro-propyl)-9H-carbazole typically involves multi-step organic reactions. One possible route includes:
Bromination: Starting with carbazole, bromination at the 3 and 6 positions can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Alkylation: The brominated carbazole can then undergo alkylation with 2,3-dichloropropane in the presence of a strong base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-9-(2,3-dichloro-propyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated carbazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-(2,3-dichloro-propyl)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the 2,3-dichloropropyl group, making it less versatile in certain reactions.
9-(2,3-Dichloro-propyl)-9H-carbazole: Lacks bromine atoms, which may affect its reactivity and applications.
Uniqueness
3,6-Dibromo-9-(2,3-dichloro-propyl)-9H-carbazole is unique due to the presence of both bromine and chlorine atoms, providing a combination of reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C15H11Br2Cl2N |
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Molecular Weight |
436.0 g/mol |
IUPAC Name |
3,6-dibromo-9-(2,3-dichloropropyl)carbazole |
InChI |
InChI=1S/C15H11Br2Cl2N/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)20(14)8-11(19)7-18/h1-6,11H,7-8H2 |
InChI Key |
AGNNRXJFTJTHGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CC(CCl)Cl)C=CC(=C3)Br |
Origin of Product |
United States |
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